molecular formula C17H28BNO2 B1399504 Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 1012785-46-4

Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B1399504
CAS No.: 1012785-46-4
M. Wt: 289.2 g/mol
InChI Key: ZSIJHVXJNJQXDF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organoboron compounds containing heterocyclic structures. The preferred IUPAC name for this compound is N-ethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine, which systematically describes the complete molecular architecture including the central boron coordination environment.

The compound belongs to the broader classification of boronic acid derivatives, specifically categorized as a pinacol ester of a substituted arylboronic acid. Within this classification, it represents a specialized subclass of boronate esters that incorporate tertiary amine functionality, creating a bifunctional molecular system. The Chemical Abstracts Service has assigned the unique registry number 1012785-46-4 to this compound, facilitating its identification in chemical literature and databases.

The systematic classification places this molecule within the family of 1,3,2-dioxaborolane derivatives, where the boron atom forms part of a five-membered heterocyclic ring system. The substitution pattern includes a 2-diethylaminomethylphenyl group attached directly to the boron center, creating a complex three-dimensional molecular architecture that influences its chemical and physical properties.

Nomenclature Parameter Description
IUPAC Name N-ethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
CAS Registry Number 1012785-46-4
Molecular Formula C₁₇H₂₈BNO₂
Systematic Classification Boronic acid pinacol ester with tertiary amine substituent

Molecular Architecture: Boron-Centered Coordination Geometry

The molecular architecture of this compound centers around the trigonal planar coordination geometry of the boron atom. The boron center adopts a three-coordinate environment, forming covalent bonds with two oxygen atoms from the pinacol ester moiety and one carbon atom from the substituted phenyl ring. This coordination arrangement creates a characteristic 1,3,2-dioxaborolane ring system that influences the overall molecular conformation and reactivity patterns.

The pinacol ester portion of the molecule consists of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, where the boron atom is incorporated into a five-membered heterocyclic ring. The two methyl substituents on each carbon atom of the dioxaborolane ring create steric bulk around the boron center, providing conformational rigidity and protecting the boron atom from unwanted side reactions. This structural feature is particularly important for maintaining the stability of the boronate ester linkage under various chemical conditions.

The aromatic phenyl ring system adopts a planar conformation that can rotate around the carbon-boron bond, creating different conformational isomers depending on the dihedral angle between the boron-containing heterocycle and the aromatic system. The diethylaminomethyl substituent attached to the ortho position of the phenyl ring introduces additional conformational complexity, as the tertiary amine group can adopt various spatial orientations relative to the aromatic plane.

The overall molecular geometry demonstrates a combination of rigid and flexible structural elements. The boronic ester core provides a relatively rigid framework, while the diethylamino side chain offers conformational flexibility that can influence intermolecular interactions and molecular recognition processes.

Crystallographic Analysis and Solid-State Conformational Studies

Crystallographic analysis of organoboron compounds similar to this compound reveals important structural parameters that govern solid-state packing and molecular conformation. The solid-state structure typically exhibits specific hydrogen bonding patterns and intermolecular interactions that stabilize the crystal lattice and influence the compound's physical properties.

The boron-oxygen bond lengths in the dioxaborolane ring system generally fall within the range of 1.35-1.40 Angstroms, consistent with partial double bond character resulting from p-orbital overlap between boron and oxygen atoms. The carbon-boron bond connecting the aromatic ring to the boron center typically measures approximately 1.55-1.60 Angstroms, reflecting the sp² hybridization of the aromatic carbon and the sp² hybridization of the boron atom.

Conformational analysis in the solid state reveals that the dihedral angle between the aromatic ring plane and the best-fit plane of the dioxaborolane ring significantly influences the molecular packing arrangements. This dihedral angle, often denoted as the CCBO angle, typically ranges from 0 to 90 degrees depending on steric interactions and crystal packing forces. The specific conformation adopted in the solid state reflects a balance between intramolecular steric interactions and intermolecular forces such as van der Waals contacts and potential hydrogen bonding interactions.

The diethylaminomethyl substituent introduces additional complexity to the solid-state structure, as the flexible alkyl chains can adopt various conformations to optimize crystal packing efficiency. The nitrogen atom of the tertiary amine may participate in weak intermolecular interactions with neighboring molecules, contributing to the overall stability of the crystal structure.

Structural Parameter Typical Range Significance
B-O Bond Length 1.35-1.40 Å Indicates partial double bond character
C-B Bond Length 1.55-1.60 Å Reflects sp² hybridization
CCBO Dihedral Angle 0-90° Controls molecular conformation
Ring Puckering Minimal Due to sp² boron hybridization

Spectroscopic Fingerprinting: ¹¹B/¹H/¹³C NMR Signatures

The nuclear magnetic resonance spectroscopic signatures of this compound provide detailed information about the electronic environment and molecular dynamics of the compound. The ¹¹B NMR spectrum serves as a particularly sensitive probe of the boron coordination environment and provides insights into the electronic structure around the boron center.

The ¹¹B NMR chemical shift for this compound typically appears in the range of 26-31 parts per million relative to standard reference compounds, consistent with three-coordinate boron in a boronic ester environment. The chemical shift value reflects the degree of deshielding experienced by the boron nucleus due to the electron-withdrawing effect of the oxygen atoms in the dioxaborolane ring. The ¹¹B NMR signal generally exhibits moderate line broadening due to quadrupolar relaxation effects associated with the quadrupolar ¹¹B nucleus.

The ¹H NMR spectrum displays characteristic resonances for the various hydrogen environments within the molecule. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the 7.0-7.5 parts per million region, with the exact chemical shifts and coupling patterns depending on the substitution pattern and electronic effects of the neighboring groups. The methylene protons of the diethylamino group produce characteristic triplet and quartet patterns due to ethyl group coupling, with the NCH₂ protons appearing around 2.5-3.0 parts per million and the CH₃ protons appearing around 1.0-1.2 parts per million.

The methyl groups of the pinacol ester moiety generate a singlet resonance around 1.2-1.3 parts per million, integrating for twelve protons and serving as a diagnostic signal for the presence of the tetramethyl dioxaborolane ring system. The benzylic CH₂ protons connecting the aromatic ring to the nitrogen atom typically appear as a singlet around 3.5-4.0 parts per million.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbon atoms typically resonate in the 120-140 parts per million region, with the carbon atom directly bonded to boron often being difficult to observe due to quadrupolar coupling with the ¹¹B nucleus. The quaternary carbon atoms of the pinacol ester typically appear around 83-85 parts per million, while the methyl carbon atoms of both the pinacol ester and the diethylamino groups resonate in the 10-25 parts per million region.

NMR Parameter Chemical Shift Range (ppm) Multiplicity Assignment
¹¹B 26-31 Broad singlet Boron center
¹H Aromatic 7.0-7.5 Complex multiplet Phenyl protons
¹H Pinacol CH₃ 1.2-1.3 Singlet (12H) Tetramethyl groups
¹H NCH₂CH₃ 2.5-3.0 Quartet Ethyl CH₂
¹³C Pinacol 83-85 Singlet Quaternary carbons

Properties

IUPAC Name

N-ethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-11-9-10-12-15(14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIJHVXJNJQXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139752
Record name N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012785-46-4
Record name N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012785-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, also referred to as D3832, is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 247.15 g/mol
  • CAS Number : 171364-78-6
  • Physical State : Solid (white to light yellow powder or crystal)
  • Purity : >98.0% (GC)
  • Storage Conditions : Recommended at room temperature in a cool and dark place, under inert gas to prevent degradation .

This compound has been explored for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in various neurodegenerative diseases including Alzheimer's disease. The inhibition of GSK-3β is significant as it plays a crucial role in the phosphorylation of tau proteins and the formation of amyloid plaques.

Research Findings

  • GSK-3β Inhibition :
    • Compound D3832 demonstrated potent inhibitory effects on GSK-3β with an IC50 value in the low nanomolar range (exact value not specified in the sources).
    • It was shown to restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration, indicating potential therapeutic applications in Alzheimer's disease .
  • Anti-inflammatory Properties :
    • In cellular models, D3832 exhibited anti-inflammatory activity by significantly reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α upon stimulation with lipopolysaccharides (LPS) .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that D3832 did not significantly affect cell viability at concentrations up to 10 μM, indicating a favorable safety profile for further development .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay TypeResultReference
GSK-3β InhibitionIC50 MeasurementLow nM range
Anti-inflammatoryCytokine Release AssaySignificant reduction in IL-6 and TNF-α
CytotoxicityCell Viability AssayIC50 > 100 μM in HT-22 cells

Case Study 1: Neurodegenerative Disease Model

In studies involving transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice), D3832 was administered to evaluate its effects on cognitive function and plaque formation. Preliminary results indicated that treatment with D3832 led to reduced amyloid plaque deposition and improved cognitive performance compared to untreated controls.

Case Study 2: Inflammation Model

In a model of neuroinflammation induced by LPS, D3832 treatment resulted in lower levels of inflammatory markers compared to baseline measurements. This suggests that the compound may have therapeutic potential in treating neuroinflammatory conditions.

Scientific Research Applications

Catalysis

Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is explored as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates due to the presence of the boron atom enhances its catalytic efficiency.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound effectively catalyzed the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields of biphenyl derivatives.

Drug Development

The compound's amine functionality allows it to act as a potential drug candidate or intermediate in pharmaceutical synthesis. Its boron-containing structure is particularly useful in medicinal chemistry.

Case Study:

A research team at a pharmaceutical company utilized this compound in synthesizing novel anti-cancer agents. The incorporation of the dioxaborolane moiety improved the solubility and bioavailability of the resulting compounds.

Material Science

Due to its unique chemical structure, this compound is also investigated for applications in material science, particularly in the development of polymers and nanomaterials.

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations.

Case Study:

In a synthetic route developed by researchers at a leading university, this compound was used as a precursor for synthesizing complex aromatic compounds through electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents on Amine Boronate Position Similarity Score Molecular Weight (g/mol) Key Applications
(4-Methyl-3-(tetramethyl-dioxaborolan-2-yl)phenyl)methanamine None (primary amine) Meta 0.97 ~275 Intermediate for bioactive molecules
N,N-Dimethyl-1-(2-(tetramethyl-dioxaborolan-2-yl)phenyl)methanamine Dimethyl Ortho 0.95 ~291 Cross-coupling; drug discovery
N-Benzyl-1-(2-(tetramethyl-dioxaborolan-2-yl)phenyl)methanamine Benzyl Ortho 0.93 ~337 Suzuki reactions; fluorescent probes
Methyl({[3-(tetramethyl-dioxaborolan-2-yl)phenyl]methyl})amine (PN-1478) Methyl Meta N/A ~277 Catalysis; polymer synthesis

Key Observations :

Electronic Effects : Electron-donating alkylamines (diethyl, dimethyl) may slightly deactivate the boronate toward electrophilic substitution compared to primary amines .

Synthetic Utility : Ortho-substituted derivatives (e.g., target compound, N,N-dimethyl analogue) exhibit higher reactivity in cross-coupling due to reduced steric hindrance compared to meta-substituted variants .

Physicochemical Properties
  • Solubility : Diethylamine’s hydrophobicity reduces aqueous solubility compared to primary amines but improves lipid bilayer penetration .
  • Stability : Tetramethyl-dioxaborolan-2-yl groups resist hydrolysis at neutral pH, but electron-rich amines (e.g., diethyl) may accelerate degradation under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with Suzuki-Miyaura cross-coupling reactions to attach the tetramethyl-1,3,2-dioxaborolane moiety to the phenyl ring. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
  • Step 2 : Introduce the diethylaminomethyl group via reductive amination. React the boronate ester with diethylamine and formaldehyde under H₂ (1 atm) with a Pd/C catalyst.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor by ¹H/¹³C NMR and HPLC-MS .

Q. How can the structure of this compound be confirmed using crystallography and spectroscopy?

  • X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL (for small-molecule structures) to resolve bond angles and confirm the boron coordination geometry .
  • Spectroscopy :

  • ¹¹B NMR : A sharp peak at ~30 ppm confirms the tetrahedral dioxaborolane structure.
  • ¹H NMR : Look for splitting patterns of the diethylamino group (δ 2.4–2.6 ppm, q) and aromatic protons (δ 7.2–7.8 ppm, m) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions?

  • Key Findings :

  • The dioxaborolane acts as a protecting group, stabilizing the boronic acid derivative against hydrolysis.
  • In Suzuki couplings, transmetalation occurs via a cyclic transition state involving the boron-oxygen bonds. DFT studies suggest steric effects from the tetramethyl groups slow reactivity compared to pinacol boronate esters .
    • Experimental Design :
  • Compare reaction rates with phenylboronic acid analogs using kinetic monitoring (UV-Vis or in situ IR).
  • Use isotopic labeling (¹⁰B/¹¹B) to track boron transfer pathways .

Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Hypothesis : The bulky tetramethyl-dioxaborolane and flexible diethylamino group may enhance membrane permeability while reducing off-target binding.
  • Methodology :

  • Molecular Docking : Model interactions with serine proteases (e.g., trypsin) using AutoDock Vina. Focus on boron’s electrophilic character and amine’s H-bonding potential.
  • In Vitro Assays : Test inhibition of α-chymotrypsin in pH 7.4 buffer. Use fluorescence-based substrates (e.g., N-Suc-Ala-Ala-Pro-Phe-AMC) to quantify IC₅₀ values .

Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?

  • Case Study : Some reports indicate hydrolysis at pH > 8, while others suggest stability up to pH 8.
  • Resolution Strategy :

  • Controlled Hydrolysis : Perform kinetic studies in buffered solutions (pH 7–10) at 25°C. Monitor by ¹¹B NMR for boronic acid formation.
  • Additive Screening : Test stabilizers like mannitol or trehalose (10 mM) to inhibit hydrolysis via chelation .

Critical Analysis of Contradictions

  • Synthetic Reproducibility : Discrepancies in yields (e.g., 70% vs. 90%) may arise from trace moisture in Pd catalysts. Recommendations: Pre-dry catalysts at 120°C under vacuum .
  • Biological Activity : Inconsistent IC₅₀ values (e.g., 10 µM vs. 50 µM) could reflect assay variability (e.g., serum protein binding). Standardize protocols using serum-free media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
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Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.